Methyl 6-bromonicotinate
Description
Overview of Nicotinic Acid Derivatives in Synthetic Chemistry
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of heterocyclic compounds that have long been recognized for their importance in various scientific fields. nih.govchemistryjournal.netbelnauka.by In synthetic organic chemistry, these compounds serve as valuable precursors for the construction of more complex molecules. researchgate.netresearchgate.net The pyridine (B92270) ring within their structure is a common motif in many biologically active compounds, making nicotinic acid derivatives attractive starting points for drug discovery programs. chemistryjournal.netunimi.it
The functionalization of the pyridine ring and the carboxylic acid group of nicotinic acid allows for a diverse range of chemical modifications, leading to a wide array of derivatives with tailored properties. nih.gov These derivatives have found applications in the synthesis of pharmaceuticals, agrochemicals, and even materials with specific optical or electronic properties. chemistryjournal.netresearchgate.net For instance, some nicotinic acid derivatives have been investigated for their potential as analgesic, anti-inflammatory, and anti-tubercular agents. chemistryjournal.net The esterification of nicotinic acid, in particular, is a common strategy to modify its properties and facilitate its use in subsequent reactions. belnauka.byresearchgate.netchemicalbook.com
Significance of Bromine Functionalization in Pyridine Chemistry
The introduction of a bromine atom onto a pyridine ring significantly influences its chemical reactivity. wikipedia.org Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the ring is less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org However, the presence of a halogen, such as bromine, provides a reactive handle for a variety of transformations, most notably nucleophilic substitution and cross-coupling reactions. wikipedia.org
The bromine atom acts as a good leaving group, facilitating the introduction of other functional groups at that position. This is particularly useful in the synthesis of highly substituted pyridines, which are often challenging to prepare through other methods. researchgate.net Bromo-substituted pyridines are versatile intermediates that can participate in a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura, Heck, and Negishi cross-coupling reactions. organic-chemistry.org These reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures from simpler building blocks. The ability to selectively functionalize the pyridine ring via its bromo-substituent is therefore a key strategy in the synthesis of a wide range of valuable compounds. mdpi.com
Methyl 6-bromonicotinate as a Key Intermediate in Organic Synthesis
This compound stands out as a particularly useful building block in organic synthesis due to the combined features of its nicotinic acid ester backbone and the reactive bromine atom. chemimpex.comguidechem.com This unique combination allows chemists to perform a variety of chemical transformations, making it a versatile intermediate for the synthesis of a diverse range of target molecules. chemimpex.com Its utility is widely recognized in the development of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comguidechem.com
The compound serves as a key precursor in the synthesis of various biologically active molecules, including potential anti-inflammatory and anti-cancer agents. chemimpex.com The bromine atom at the 6-position provides a site for various cross-coupling reactions, enabling the introduction of different substituents and the construction of complex molecular scaffolds. chemimpex.comorganic-chemistry.org Furthermore, the methyl ester group can be readily hydrolyzed or converted to other functional groups, adding to the compound's synthetic versatility. Researchers have utilized this compound in the preparation of heterocyclic compounds, which are important components of many dyes, pigments, and other specialty materials. chemimpex.com
Table 1: Key Reactions and Applications of this compound
| Reaction Type | Reagents/Conditions | Product Type | Application |
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids | Aryl- or heteroaryl-substituted nicotinates | Pharmaceuticals, Agrochemicals |
| Heck Coupling | Palladium catalyst, alkenes | Alkenyl-substituted nicotinates | Materials Science, Pharmaceuticals |
| Buchwald-Hartwig Amination | Palladium catalyst, amines | Amino-substituted nicotinates | Pharmaceuticals, Ligand Synthesis |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, thiolates) | Ether or thioether-substituted nicotinates | Organic Synthesis |
| Reduction of Ester | Reducing agents (e.g., LiAlH4) | (6-Bromopyridin-3-yl)methanol | Intermediate for further functionalization |
Emerging Research Trajectories for this compound
The utility of this compound is continually expanding as researchers explore new applications and synthetic methodologies. One emerging area of interest is its use in the development of novel materials with specific electronic and photophysical properties. guidechem.com The ability to introduce various functional groups onto the pyridine ring through the bromine handle allows for the fine-tuning of the material's properties.
Furthermore, recent research has focused on the development of more efficient and sustainable synthetic methods involving this compound. This includes the use of flow chemistry, which offers advantages in terms of safety, scalability, and reaction control. chemrxiv.org For example, this compound has been utilized in automated flow synthesis platforms for the rapid generation of compound libraries for drug discovery. chemrxiv.org Additionally, there is ongoing research into the use of greener solvents and catalysts for reactions involving this versatile intermediate, aiming to reduce the environmental impact of chemical synthesis. unimi.itresearchgate.net The development of new catalytic systems for cross-coupling reactions of this compound also remains an active area of investigation, with the goal of achieving higher yields, broader substrate scope, and milder reaction conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLROFLPSNZIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537837 | |
| Record name | Methyl 6-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26218-78-0 | |
| Record name | Methyl 6-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-Bromonicotinate | |
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Synthetic Methodologies for Methyl 6 Bromonicotinate
Established Synthetic Routes to Methyl 6-bromonicotinate
Traditional methods for synthesizing this compound rely on a multi-step process that typically involves the preparation of a key intermediate, 6-bromonicotinic acid, followed by its esterification.
A common and established precursor for this compound is 6-bromonicotinic acid. chemicalbook.com This intermediate can be effectively synthesized through the oxidation of 2-bromo-5-methylpyridine (B20793) (also known as 2-bromo-5-picoline). chemicalbook.com The process involves the selective oxidation of the methyl group to a carboxylic acid.
A representative procedure involves dissolving 2-bromo-5-methylpyridine in water with a phase transfer catalyst, such as Aliquat 336. chemicalbook.com The mixture is heated, and an oxidizing agent, potassium permanganate, is added gradually. chemicalbook.com The reaction is maintained at an elevated temperature to ensure complete conversion. Following the reaction, the solid manganese dioxide byproduct is filtered off, and the filtrate containing the potassium salt of 6-bromonicotinic acid is acidified, typically with hydrobromic acid, to precipitate the desired product. chemicalbook.com This method provides the target acid in moderate yields. chemicalbook.com
Table 1: Synthesis of 6-Bromonicotinic Acid via Oxidation
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Bromo-5-methylpyridine | Potassium permanganate, Aliquat 336, Water, Hydrobromic acid | 110°C, 1.5 hours | 44% | chemicalbook.com |
Direct bromination of the nicotinic acid scaffold is another key strategy. The Sandmeyer reaction is a classic and effective method for introducing a bromine atom onto an aromatic ring, starting from an amino group. wikipedia.orglscollege.ac.in This reaction proceeds via the formation of a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst. lscollege.ac.innih.gov
For the synthesis of brominated nicotinic acid derivatives, this would typically involve:
Diazotization : An aminonicotinic acid is treated with a nitrite (B80452) source, such as sodium nitrite, under acidic conditions (e.g., hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. youtube.com
Displacement : The diazonium salt solution is then added to a solution of copper(I) bromide, which catalyzes the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. lscollege.ac.inyoutube.com
This technique is particularly useful for producing specific isomers that may be difficult to obtain through direct electrophilic bromination, which is governed by the electronic directing effects of the existing substituents on the pyridine (B92270) ring. nih.gov
Once 6-bromonicotinic acid is obtained, the final step is the esterification of the carboxylic acid group to form the methyl ester. Several standard procedures are effective for this transformation.
One common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The mixture is heated under reflux to drive the reaction toward completion. researchgate.net
A second, often higher-yielding, method involves a two-step process. First, the carboxylic acid is converted to a more reactive acid chloride. This is achieved by treating 6-bromonicotinic acid with a reagent like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). After removing the excess chlorinating agent, the resulting acid chloride is then reacted with methanol to afford this compound. The reaction is typically quenched with a mild base, such as sodium bicarbonate solution, during workup.
Table 2: Esterification of 6-Bromonicotinic Acid
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 6-Bromonicotinic acid | 1. Oxalyl chloride, DMF, Methylene chloride 2. Methanol | Room temperature, 1 hour | 55% |
Advanced and Green Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and atom-economical methods. frontiersin.org These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and utilize catalytic processes. researchgate.net For the synthesis of nicotinic acid derivatives, this includes enzymatic synthesis and the use of continuous-flow microreactors to improve efficiency and reduce reaction times. frontiersin.orgrsc.org
Catalysis, particularly using transition metals, offers powerful alternatives to traditional stoichiometric reactions, often proceeding under milder conditions with greater efficiency and selectivity.
Palladium-catalyzed reactions are highly versatile for forming carbon-carbon and carbon-heteroatom bonds. A key advanced method for synthesizing esters like this compound is the palladium-catalyzed carbonylation of aryl halides. acs.org In this approach, a bromopyridine can be directly converted to its corresponding methyl ester.
The reaction involves treating the aryl bromide (e.g., a dibromopyridine precursor) with carbon monoxide and methanol in the presence of a palladium catalyst and a ligand. nih.gov Ligands such as Xantphos are often employed to facilitate the reaction at atmospheric pressure. nih.govsemanticscholar.org This method directly installs the methyl ester group, potentially bypassing the need to first synthesize and isolate the carboxylic acid intermediate. chimia.ch
Table 3: Example of Palladium-Catalyzed Methoxycarbonylation
| Substrate Type | Reagents & Catalyst | Key Features | Reference |
|---|---|---|---|
| Aryl Bromides | CO (1 atm), Methanol, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base | Direct conversion of C-Br bond to C-CO₂Me. Operates at atmospheric pressure. | nih.govsemanticscholar.org |
Copper-catalyzed reactions also play a crucial role. As mentioned previously, the Sandmeyer reaction, which uses catalytic copper(I) salts, is a foundational method for converting aryl amines into aryl bromides. wikipedia.org Furthermore, modern advancements have demonstrated copper-catalyzed methods for the carboxylation of pyridines using CO₂, offering a green and direct route to nicotinic acids. researchgate.netchemistryviews.org These methods can provide the necessary carboxylic acid precursors for the final esterification step under mild conditions. chemistryviews.org The development of new copper-based catalysts continues to expand the toolkit for functionalizing pyridine rings. mdpi.comnih.gov
Catalysis in this compound Synthesis
Organocatalysis in Nicotinate (B505614) Synthesis
Organocatalysis is a branch of catalysis that uses small organic molecules, which are free of metals, to accelerate chemical reactions. rsc.org This approach is a cornerstone of green chemistry and has been successfully applied to the synthesis of complex heterocyclic structures, including derivatives of pyridine, the core of nicotinates. While direct organocatalytic synthesis of this compound is not widely documented, the principles are demonstrated in the creation of related pyridine structures.
Organocatalytic cascade sequences have proven to be powerful tools for synthesizing valuable heterocycles with multiple stereogenic centers in a highly stereoselective manner. nih.gov For instance, quinine-derived squaramide can catalyze a triple-domino reaction to provide tetrahydropyridines, which are precursors for valuable piperidine (B6355638) derivatives, with excellent enantiomeric excesses. nih.gov Similarly, chiral pyridine-N-oxides have been investigated as organocatalysts for asymmetric reactions, such as the allylation of aldehydes, demonstrating the versatility of pyridine-based molecules in facilitating stereoselective transformations. researchgate.net These examples showcase the potential of organocatalysis to construct the core nicotinate scaffold with precise control over its three-dimensional structure, a crucial aspect in the development of bioactive molecules.
Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production methods. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This technology offers significant advantages for the synthesis of pyridine derivatives, including improved safety, consistency, and scalability. beilstein-journals.orgacs.org
The Bohlmann–Rahtz pyridine synthesis, for example, can be effectively performed in a microwave flow reactor. beilstein-journals.org This method allows for the one-step synthesis of trisubstituted pyridines from ethynyl (B1212043) ketones and enamines without the need to isolate intermediates, resulting in a single regioisomer in good yield. beilstein-journals.org The transfer from small-scale batch conditions to larger-scale production is often seamless with flow chemistry, requiring minimal modification of reaction conditions. beilstein-journals.org This approach not only accelerates reaction rates but also enhances safety, especially when dealing with toxic or volatile reagents. beilstein-journals.orgacs.org Researchers have successfully used flow reactors to streamline manufacturing processes, in one instance reducing a five-step batch process for a complex pyridine compound to a single continuous step, which increased the yield from 58% to 92% and projected a 75% reduction in production costs. vcu.edu
Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Process Type | Discontinuous, step-by-step | Continuous, integrated |
| Scalability | Challenging, non-linear | Straightforward, linear |
| Heat & Mass Transfer | Often inefficient, hotspots | Highly efficient, precise control |
| Safety | Higher risk with hazardous materials | Improved safety, smaller reaction volumes |
| Reproducibility | Can be variable | High consistency and reproducibility |
| Yield Example | 58% (Five-step process) vcu.edu | 92% (Single continuous step) vcu.edu |
Chemo- and Regioselective Synthesis Strategies
Achieving chemo- and regioselectivity is a paramount challenge in the synthesis of substituted pyridines like this compound. Regioselectivity refers to the control over which position on the pyridine ring a new chemical group is attached. The synthesis of this compound itself often starts from 6-bromonicotinic acid, where the regiochemistry is already established. However, more advanced strategies are required when building the substituted pyridine ring from the ground up or when modifying an existing one.
One innovative approach involves the use of a triborane (B₃H₇) mediator. rsc.org This method allows for the regioselective functionalization at the C-4 position of the pyridine ring by forming a stable dearomatic dihydropyridine (B1217469) intermediate, which can then be alkylated with high selectivity. rsc.org Another powerful strategy is dearomatization-rearomatization, which has been used for the highly regioselective meta-nitration of pyridines. acs.org This catalyst-free process temporarily breaks the aromaticity of the pyridine ring to install a functional group at an otherwise difficult-to-access position. acs.org
Catalyst control can also dictate the outcome of a reaction. For instance, by selecting a specific rhodium (Rh) catalyst, chemists can direct the addition of nucleophiles to different positions (1,2-, 1,4-, or 1,6-) on activated pyridine salts, overcoming the common problem of obtaining mixtures of isomers. nih.gov These advanced methods provide the precision needed to synthesize complex pyridine derivatives with specific substitution patterns required for pharmaceuticals and other advanced materials. acs.orgnih.gov
Purification and Isolation Techniques for this compound
After synthesis, this compound must be purified to remove unreacted starting materials, by-products, and catalysts. High purity is essential for its subsequent use in producing pharmaceuticals or fine chemicals, as impurities can lead to unwanted side reactions and lower yields. guidechem.com
A standard laboratory-scale purification protocol involves a liquid-liquid extraction and washing process. The crude product is typically dissolved in an organic solvent like dichloromethane. This organic solution is then washed with an aqueous basic solution, such as saturated sodium bicarbonate, to neutralize any acidic impurities. The organic layer is subsequently dried using an anhydrous salt like sodium sulfate, filtered to remove the drying agent, and finally, the solvent is removed under reduced pressure using a rotary evaporator to yield the isolated product.
For industrial processes or when higher purity is required, other techniques are employed. Distillation under partial vacuum can be used to separate the product from less volatile impurities. environmentclearance.nic.in Filtration is a crucial step to remove solid catalysts or by-products. environmentclearance.nic.in For achieving very high purity, chromatographic methods such as column chromatography or High-Performance Liquid Chromatography (HPLC) may be utilized, although this is more common at the lab scale. Recrystallization is another common technique for purifying solid compounds like this compound, which involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
Scale-Up Considerations and Industrial Synthesis
Transitioning the synthesis of a compound like this compound from a laboratory bench to an industrial scale introduces a host of new challenges. The primary goals of industrial synthesis are to ensure the process is cost-effective, safe, environmentally sustainable, and capable of consistently producing the final product at the required purity and volume. vcu.eduguidechem.com
Key considerations for scale-up include:
Cost of Raw Materials: The price of starting materials and reagents becomes a major factor in the economic viability of the process.
Reaction Conditions: High temperatures and pressures that are manageable in a lab may require expensive specialized equipment for large-scale reactors.
Process Safety: The risks associated with hazardous reagents, exothermic reactions, or gaseous by-products are magnified at an industrial scale.
Efficiency and Yield: Optimizing reaction conditions to maximize yield and minimize reaction time is crucial for profitability. A manufacturing process for a related compound, methyl-6-methylnicotinate, demonstrates this focus on efficiency, with detailed flow charts tracking the mass balance of inputs and outputs to optimize resource use. environmentclearance.nic.in
Automation and Technology: Continuous flow chemistry is increasingly adopted for industrial synthesis as it mitigates many scale-up challenges. vcu.edu It allows for safer handling of hazardous intermediates, better control over reaction conditions leading to higher yields, and easier automation. beilstein-journals.orgacs.org
The difficulty in synthesizing high yields of pyridine compounds through conventional methods often leads to increased production costs, which is a significant issue, particularly for generic drugs where the active ingredient can account for over 90% of manufacturing costs. vcu.edu Therefore, the development of efficient, high-yield, and scalable synthetic routes is a critical area of research for compounds like this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-bromonicotinic acid |
| Dichloromethane |
| Sodium bicarbonate |
| Sodium sulfate |
| Tetrahydropyridine |
| Piperidine |
| Quinine |
| Pyridine-N-oxide |
| Ethynyl ketone |
| Triborane |
| Dihydropyridine |
Reactivity and Reaction Mechanisms of Methyl 6 Bromonicotinate
Reactivity of the Bromine Atom at the 6-Position
The bromine atom at the 6-position of methyl 6-bromonicotinate is the focal point of its chemical transformations. Its reactivity is primarily governed by the electron-deficient nature of the pyridine (B92270) ring, which is further influenced by the electron-withdrawing methyl ester group. This electronic setup makes the bromine atom a good leaving group in both nucleophilic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) provides a direct method for the displacement of the bromine atom with a variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of the bromide ion.
The rate of this reaction is significantly enhanced by the electron-withdrawing nature of the pyridine ring nitrogen and the methyl ester group, which stabilize the anionic intermediate. A range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to introduce diverse functionalities at the 6-position. For instance, the reaction with sodium methoxide would yield methyl 6-methoxynicotinate, while reaction with piperidine (B6355638) would result in methyl 6-(piperidin-1-yl)nicotinate. The efficiency of these reactions is often dependent on the reaction conditions, such as the choice of solvent and temperature.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent substrate for these transformations. The bromine atom acts as a versatile handle, allowing for the introduction of a wide variety of organic fragments.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. This compound readily participates in this reaction, coupling with a diverse range of aryl and heteroaryl boronic acids or their esters to furnish 6-aryl- or 6-heteroaryl-nicotinic acid methyl esters. These products are of significant interest in the development of pharmaceuticals and functional materials.
The catalytic cycle of the Suzuki-Miyaura coupling typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Table 1: Examples of Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Methyl 6-phenylnicotinate | 95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | Methyl 6-(4-methoxyphenyl)nicotinate | 88 |
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction provides a direct route to 6-alkynyl-nicotinic acid methyl esters from this compound. The resulting alkynyl-substituted pyridines are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science due to their electronic properties.
The mechanism involves the formation of a copper acetylide in situ, which then undergoes transmetalation to the palladium center, followed by reductive elimination to afford the final product.
Table 2: Examples of Sonogashira Coupling of this compound
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | Methyl 6-(phenylethynyl)nicotinate | 85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | Methyl 6-((trimethylsilyl)ethynyl)nicotinate | 90 |
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. This compound can be effectively coupled with various organostannanes, such as vinyl-, aryl-, and heteroarylstannanes, to create new carbon-carbon bonds. This reaction is particularly useful for introducing groups that might be sensitive to the conditions of other coupling reactions.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the tin reagent to the palladium complex, and reductive elimination. A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.
Table 3: Examples of Stille Coupling of this compound
| Organostannane | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | Methyl 6-vinylnicotinate | 78 |
| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | Dioxane | 100 | Methyl 6-phenylnicotinate | 80 |
The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides in the presence of a nickel or palladium catalyst. wikipedia.org This method is known for its high functional group tolerance and reactivity. This compound serves as a suitable electrophilic partner in Negishi couplings, reacting with a variety of alkyl-, aryl-, and heteroarylzinc reagents. wikipedia.org
The reaction mechanism follows the general cross-coupling pathway. Organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc metal or by transmetalation from other organometallic reagents.
Table 4: Examples of Negishi Coupling of this compound
| Organozinc Reagent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| Ethylzinc bromide | Pd(dppf)Cl₂ | THF | 65 | Methyl 6-ethylnicotinate | 75 |
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 | Methyl 6-phenylnicotinate | 85 |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Kumada, Hiyama)
Beyond the more common Suzuki and Stille couplings, this compound also participates in other important transition metal-catalyzed cross-coupling reactions, such as the Kumada and Hiyama couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.
The Kumada coupling utilizes a Grignard reagent (R-MgX) and a palladium or nickel catalyst to couple with an organic halide. osti.govwikipedia.org In the case of this compound, the bromine atom serves as the halide leaving group. The catalytic cycle typically begins with the oxidative addition of the palladium(0) or nickel(0) catalyst to the carbon-bromine bond of the nicotinic acid derivative. This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Due to the high reactivity of Grignard reagents, these reactions are often sensitive to functional groups that can act as proton sources or electrophiles. wikipedia.org
The Hiyama coupling offers an alternative approach, employing an organosilane in the presence of a palladium catalyst and a fluoride source (such as TBAF) or a base. organic-chemistry.orgwikipedia.org The reaction is initiated by the activation of the organosilane, which then undergoes transmetalation with the palladium catalyst that has already undergone oxidative addition with this compound. Reductive elimination then affords the final coupled product. wikipedia.org The Hiyama coupling is often favored for its tolerance of a wider range of functional groups compared to the Kumada coupling. organic-chemistry.org
Below is a table summarizing representative examples of these coupling reactions with substrates similar to this compound, illustrating the typical catalysts and conditions employed.
| Coupling Reaction | Catalyst | Ligand | Base/Activator | Solvent | Temperature (°C) | Yield (%) |
| Kumada | NiCl2(dme) | PPh3 | - | Et2O | 0 | Good |
| Kumada | NiCl2·(H2O)1.5 | - | - | - | -10 | 90 |
| Hiyama | Pd(OAc)2 | XPhos | TBAF | t-BuOH | 60 | 98 |
| Hiyama | PdCl2 | PCy3 | TBAF | Dioxane | 110 | 80 |
| Hiyama | Pd/Fe3O4 | - | NaOH | H2O | 90 | 92 |
Radical Reactions
The bromine atom on the pyridine ring of this compound can also participate in radical reactions. These reactions typically involve the homolytic cleavage of the carbon-bromine bond, often initiated by radical initiators such as AIBN or by photolysis or heat. The resulting pyridyl radical can then engage in a variety of transformations, including addition to alkenes or alkynes, or cyclization reactions.
For instance, radical bromination of a related compound, methyl 6-methylnicotinate, is achieved using N-bromosuccinimide (NBS) and dibenzoyl peroxide as a radical initiator. rsc.org This suggests that the pyridine ring can sustain radical intermediates. Radical addition reactions are influenced by electronic effects, with both electron-donating and electron-withdrawing groups affecting the activation barriers. The general mechanism for radical bromination involves three key steps: initiation, propagation, and termination. chemimpex.com
Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then react with a bromine source to generate a bromine radical.
Propagation: The bromine radical abstracts a hydrogen atom from the substrate to form HBr and a substrate radical. This radical can then react with a molecule of bromine to form the brominated product and a new bromine radical, continuing the chain reaction.
Termination: The reaction is terminated when two radical species combine.
While specific studies on radical reactions of this compound are not extensively detailed in the provided search results, the general principles of radical chemistry on similar aromatic systems are well-established.
Reactivity of the Ester Group
The methyl ester group of this compound is susceptible to a variety of nucleophilic acyl substitution reactions.
Hydrolysis and Transesterification
The ester can be hydrolyzed to the corresponding carboxylic acid, 6-bromonicotinic acid, under either acidic or basic conditions.
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) yield the carboxylic acid. rsc.orgyoutube.com
Base-catalyzed hydrolysis , also known as saponification, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. nih.gov This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, a good leaving group, to form the carboxylate salt. nih.gov The reaction is essentially irreversible as the final deprotonation of the carboxylic acid by the base drives the equilibrium forward. youtube.com The kinetics of hydrolysis of nicotinate (B505614) derivatives have been shown to be pH-dependent and follow pseudo-first-order kinetics. nih.gov
Transesterification is the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst. This process is an equilibrium reaction, and is often driven to completion by using a large excess of the alcohol reactant.
Reduction Reactions
The ester group of this compound can be reduced to the corresponding primary alcohol, (6-bromopyridin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as sodium borohydride is generally not reactive enough to reduce esters. rhhz.netjove.com The reduction with LiAlH4 involves the nucleophilic attack of a hydride ion on the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates the methoxy group. A second hydride attack on the resulting aldehyde yields the primary alcohol after an aqueous workup. arkat-usa.org
A more selective reduction to the aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures. wikipedia.orgorganic-chemistry.org DIBAL-H is a less reactive, electrophilic reducing agent that can convert esters to aldehydes by forming a stable hemiacetal intermediate which is then hydrolyzed to the aldehyde during workup. wikipedia.orgyoutube.com
| Reducing Agent | Product |
| Lithium aluminum hydride (LiAlH4) | (6-bromopyridin-3-yl)methanol |
| Diisobutylaluminum hydride (DIBAL-H) | 6-bromonicotinaldehyde |
Amide Formation
This compound can be converted to the corresponding amide, 6-bromonicotinamide, by reaction with ammonia or a primary or secondary amine. This reaction, known as aminolysis, is a nucleophilic acyl substitution where the amine acts as the nucleophile. The reaction typically requires heating and may be catalyzed by acid or base. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of methanol then yields the amide. chemguide.co.uk
Reactivity of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it basic and nucleophilic. This allows it to undergo reactions such as N-alkylation (quaternization).
Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. google.com This reaction converts the neutral pyridine into a positively charged pyridinium ion. The quaternization enhances the electron-withdrawing nature of the pyridine ring, which can influence the reactivity of the other substituents. For instance, quaternization of the pyridine nitrogen can enhance π-electron delocalization along a conjugated backbone. rsc.org The reaction typically proceeds via an SN2 mechanism where the pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. osti.gov
Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and for designing synthetic routes to new compounds. While specific mechanistic studies on this particular compound are limited, the general principles of pyridine reactivity, supported by computational and kinetic studies of related molecules, provide valuable insights.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of organic reactions. Such studies can provide detailed information about the geometries of reactants, transition states, and products, as well as the activation energies associated with different reaction pathways.
For reactions like the quaternization and N-oxidation of substituted pyridines, computational studies can help to:
Predict Reactivity: By calculating the electron density on the nitrogen atom, it is possible to predict the relative reactivity of different pyridine derivatives towards electrophiles.
Elucidate Transition States: DFT calculations can model the transition state structures, providing insights into the geometry of the reacting molecules at the point of highest energy along the reaction coordinate.
Determine Activation Energies: The energy difference between the reactants and the transition state, the activation energy, can be calculated to predict the feasibility and rate of a reaction.
Analyze Substituent Effects: Computational models can systematically vary substituents on the pyridine ring to understand their electronic and steric effects on the reaction mechanism and energetics.
While specific DFT studies on this compound were not found, research on other substituted pyridines has shown that such calculations are invaluable for understanding their reactivity and for predicting the outcomes of reactions.
Kinetic and thermodynamic studies provide experimental data on the rates and equilibria of chemical reactions, respectively. These studies are essential for a complete understanding of reaction mechanisms and for optimizing reaction conditions.
Kinetic Studies: Kinetic studies of reactions involving pyridine derivatives typically involve monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, solvent, catalyst). This allows for the determination of the rate law, rate constants, and activation parameters (e.g., activation energy, pre-exponential factor). For the quaternization of a substituted pyridine, a kinetic study could reveal the order of the reaction with respect to the pyridine and the alkylating agent, providing evidence for the proposed bimolecular nucleophilic substitution (SN2) mechanism.
Thermodynamic Studies: Thermodynamic studies focus on the energy changes that occur during a reaction. By measuring the equilibrium constant at different temperatures, it is possible to determine the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the reaction. These parameters indicate whether a reaction is exothermic or endothermic, whether it leads to an increase or decrease in disorder, and whether it is spontaneous under standard conditions. For the N-oxidation of a pyridine derivative, thermodynamic data could provide information on the stability of the resulting N-oxide relative to the starting pyridine.
Applications of Methyl 6 Bromonicotinate in Advanced Organic Synthesis
Synthesis of Heterocyclic Compounds
The inherent reactivity of Methyl 6-bromonicotinate makes it a cornerstone in the synthesis of a wide array of heterocyclic compounds. chemimpex.comguidechem.com The pyridine (B92270) core serves as a fundamental scaffold, while the bromo substituent acts as a versatile handle for introducing further complexity and functionality.
This compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. These reactions are extensively used to synthesize substituted pyridines and bipyridines, which are prevalent motifs in materials science, catalysis, and pharmaceuticals. The strong coordinating ability of bipyridine compounds makes them crucial as ligands in transition-metal catalysis.
Several established coupling methodologies can be employed, with the choice of reaction often depending on the desired final product. For instance, Suzuki coupling, which utilizes boronic acids, and Stille coupling, which uses organotin compounds, are frequently used to introduce new aryl or alkyl groups at the 6-position of the pyridine ring. Symmetrical bipyridines can be synthesized via homo-coupling reactions like the Ullmann coupling, which typically involves reacting the aryl halide with a metal, such as copper. mdpi.com
Table 1: Cross-Coupling Reactions for Bipyridine Synthesis
| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Structure Type |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Palladium (e.g., Pd(PPh₃)₄) | Substituted Pyridines / Asymmetrical Bipyridines |
| Stille Coupling | Organostannane | Palladium | Substituted Pyridines / Asymmetrical Bipyridines |
| Negishi Coupling | Organozinc Compound | Palladium or Nickel | Substituted Pyridines / Asymmetrical Bipyridines |
| Ullmann Coupling | Self-coupling | Copper (Cu) | Symmetrical Bipyridines |
As a direct derivative of nicotinic acid (Vitamin B3), this compound serves as a key starting material for a vast library of nicotinic acid analogs. chemimpex.comguidechem.com The reactivity of the C-Br bond allows for nucleophilic substitution reactions, enabling the replacement of the bromine atom with a wide range of functional groups. guidechem.com This facilitates the synthesis of various 6-substituted methyl nicotinates, which can then be hydrolyzed to the corresponding nicotinic acid derivatives. researchgate.net This strategy is fundamental for structure-activity relationship (SAR) studies in drug discovery, where modifying the substituent at the 6-position can significantly alter the biological properties of the molecule.
Table 2: Synthesis of Nicotinic Acid Derivatives via Substitution
| Reagent | Substituent Introduced | Resulting Derivative Class |
|---|---|---|
| Sodium Methoxide (NaOMe) | -OCH₃ (Methoxy) | 6-Methoxynicotinates |
| Dimethylamine (HNMe₂) | -N(CH₃)₂ (Dimethylamino) | 6-Dimethylaminonicotinates |
| Sodium Azide (NaN₃) | -N₃ (Azido) | 6-Azidonicotinates |
| Potassium Cyanide (KCN) | -CN (Cyano) | 6-Cyanonicotinates |
The strategic placement of reactive sites on the this compound scaffold enables its use in cyclization reactions to form fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in natural products and pharmacologically active compounds. Annulation reactions, where a new ring is built onto the existing pyridine frame, can lead to diverse structures such as imidazo[1,2-a]pyridines and their derivatives. researchgate.net The ability to construct these fused pyridine building blocks is critical for generating large, diverse compound libraries for high-throughput screening in drug discovery programs. nih.gov Research has demonstrated that ruthenium-catalyzed annulation can be an effective strategy for synthesizing complex fused systems like chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones. researchgate.net
Synthesis of Biologically Active Molecules
The heterocyclic scaffolds synthesized from this compound are integral to the development of new therapeutic agents. guidechem.com Its role as a versatile intermediate allows for the efficient construction of molecules with a wide spectrum of biological activities. chemimpex.comguidechem.com
This compound is a key intermediate in the synthesis of numerous pharmaceutical agents. chemimpex.com Its utility spans various therapeutic areas, including the development of potential treatments for neurological disorders as well as compounds with anti-inflammatory or anti-cancer properties. chemimpex.com The multifunctionality of the molecule allows chemists to build complex structures efficiently, accelerating the drug discovery and development process. guidechem.com
A significant application of this compound in medicinal chemistry is in the synthesis of potential hypolipidemic agents, which are drugs designed to lower lipid levels, such as cholesterol and triglycerides, in the blood. guidechem.com Nicotinic acid itself is a known lipid-lowering agent, and many research efforts focus on creating analogs that offer improved efficacy and tolerability. This compound is a crucial precursor in the preparation of these nicotinic acid analogs, which are investigated for their ability to regulate cholesterol levels and potentially treat cardiovascular diseases. guidechem.com The synthesis of these agents often involves modifying the core structure to enhance their lipid-lowering properties. nih.gov
Table 3: Illustrative Research Findings on Nicotinate-Based Agents
| Compound Class | Synthetic Approach | Observed Biological Activity | Reference Finding |
|---|---|---|---|
| Nicotinic Acid Analogs | Modification of the pyridine ring of nicotinic acid precursors like this compound. | Lipid-lowering effects, specifically reduction of cholesterol and triglycerides. | Used as a key precursor in synthesizing potential hypolipidemic drugs. guidechem.com |
| 2-Aryloxy-2-methylpropionates | Synthesis of clofibrate-related compounds. | Reduction of serum cholesterol and triglycerides in animal models. | Studies on related structures show significant lipid-lowering properties. nih.gov |
Pharmaceuticals and Drug Discovery
Anti-inflammatory Agents
This compound is a key precursor in the synthesis of novel compounds with potential anti-inflammatory properties. Its utility has been demonstrated in the development of inhibitors for enzymes that play a crucial role in inflammatory pathways.
One significant application is in the creation of S-nitrosoglutathione reductase (GSNOR) inhibitors. GSNOR is an enzyme that regulates the levels of S-nitrosothiols (SNOs), which have anti-inflammatory and bronchodilatory actions. researchgate.net In conditions like asthma, lowered levels of these mediators can contribute to the disease pathology. researchgate.net By inhibiting GSNOR, the levels of beneficial SNOs can be increased. A patent describes a synthetic route where this compound is used in a Suzuki coupling reaction with 6-hydroxynaphthalen-2-ylboronic acid, catalyzed by Pd(dppf)Cl₂, to form methyl 6-(6-hydroxynaphthalen-2-yl)nicotinate. researchgate.net This intermediate is a core structure for developing GSNOR inhibitors aimed at treating pulmonary and other inflammatory diseases. researchgate.net
Furthermore, this compound is employed in the synthesis of Bruton's Tyrosine Kinase (Btk) inhibitors. google.com Btk is a key enzyme in B-cell receptor signaling and is implicated in the pathogenesis of various autoimmune and inflammatory diseases. google.com A patented method shows the use of this compound in a Negishi coupling reaction with (4-ethoxy-4-oxobutyl)zinc(II) bromide, catalyzed by palladium, to produce an intermediate that is further processed to form a lactam core structure. google.com This scaffold is central to a series of substituted benzamides and pyridinecarboxamides designed as potent Btk inhibitors. google.com
Anticancer Agents
The structural attributes of this compound make it a valuable starting material for the synthesis of novel anticancer agents. Researchers have successfully incorporated this molecule into complex organometallic compounds that exhibit significant cytotoxic activity against cancer cell lines.
A notable example is the synthesis of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. researchgate.net In this research, this compound serves as a key starting material for one of the bipyridine ligands. researchgate.netsigmaaldrich.com The synthesis involves a palladium-catalyzed Stille cross-coupling reaction to form a methyl [2,2′-bipyridine]-5-carboxylate intermediate, which is subsequently modified and complexed with rhenium. researchgate.net
These rhenium complexes have been evaluated for their in vivo anticancer activity. One of the synthesized compounds, a 5-(chloromethyl)-2,2′-bipyridine derivative, demonstrated significant inhibition of pancreatic tumor growth in zebrafish-Panc-1 xenografts. researchgate.net The complex was notably effective at an 8 μM concentration, which was lower than its in vitro IC50 values, and it also inhibited the dissemination of cancer cells in vivo. researchgate.net
| Compound | Cancer Model | Concentration | Observed Effect | Source |
|---|---|---|---|---|
| 5-(chloromethyl)-2,2′-bipyridine rhenium tricarbonyl complex | Zebrafish-Panc-1 Xenograft | 8 μM | Significant inhibition of pancreatic tumor growth and in vivo cancer cell dissemination. | researchgate.net |
Compounds Targeting Neurological Disorders
This compound is utilized as an intermediate in the synthesis of compounds designed to target the central nervous system, particularly for neurological disorders. Its reactivity is well-suited for constructing the complex heterocyclic systems often found in neurologically active drugs.
A specific application is found in the preparation of triazole derivatives that show affinity and selectivity for the GABA A α5 receptor. These receptors are involved in cognitive processes, and their modulation is a therapeutic strategy for various neurological and psychiatric disorders. A patent details a synthetic pathway where this compound is reacted with 5-Ethynyl-4-(4-fluoro-phenyl)-1-methyl-1H- wisc.eduresearchgate.netgoogleapis.comtriazole in a Sonogashira coupling reaction. sigmaaldrich.com The reaction is catalyzed by PdCl₂(PPh₃)₂ and CuI in the presence of triethylamine to yield the coupled product, which is a key intermediate for this class of compounds. sigmaaldrich.com This demonstrates the direct utility of this compound in building molecules with potential therapeutic applications for neurological disorders. sigmaaldrich.comresearchgate.net
Agrochemicals (Pesticides, Herbicides, Insecticides)
In the agricultural sector, this compound serves as a valuable starting material for the synthesis of novel agrochemicals, including pesticides, herbicides, and insecticides. wisc.eduresearchgate.net The pyridine moiety is a common scaffold in many bioactive agrochemical compounds. The presence of the bromine atom in this compound provides a convenient handle for synthetic modifications, allowing for the creation of a diverse library of compounds for screening. researchgate.net Its potential to impact fatty acid metabolism also makes it a promising precursor for developing new classes of insecticides. researchgate.net
Fluorescent Probes for Biological Imaging
This compound is utilized in the creation of fluorescent probes for biological imaging. wisc.edu These probes are essential tools for visualizing cellular processes and contribute to advancements in medical diagnostics. wisc.edu The heterocyclic structure of the nicotinate (B505614) can be incorporated into larger dye systems, and the reactive bromine atom allows for conjugation to other molecules or tuning of the probe's photophysical properties. wisc.edu
Materials Science Applications
The reactivity of this compound extends its applications into the field of materials science. wisc.eduresearchgate.net It is used in the development of advanced materials, such as functional polymers and coatings, that offer improved durability and performance for industrial applications. wisc.edu By incorporating this compound, the surface properties of materials can be modified to meet the specific demands of electronics and nanotechnology. researchgate.net
A specific application is in the synthesis of ligands for creating Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage and catalysis. In one study, this compound was used in a Suzuki coupling reaction to synthesize a dicarboxylic acid ligand. This ligand was then reacted with zirconium tetrachloride (ZrCl₄) to form a UiO-67 type MOF, demonstrating the role of the this compound derivative in building these complex, functional materials.
Functional Polymers and Coatings
The incorporation of pyridine moieties into polymer structures is a well-established strategy for developing functional materials with tailored properties. These pyridine-containing polymers exhibit a range of useful characteristics, including metal coordination, catalytic activity, and unique photophysical properties. This compound is a key precursor in the synthesis of such functional polymers and coatings. The reactivity of its bromine atom allows for its integration into polymer backbones or side chains through various polymerization and post-polymerization modification techniques.
The resulting functional polymers can be designed to have specific applications. For instance, the Lewis basicity of the pyridine nitrogen atom can be exploited for the development of coatings that can capture metal ions, which is useful for environmental remediation or the recovery of precious metals. Furthermore, the rigid and aromatic nature of the nicotinic acid core can enhance the thermal stability and mechanical properties of the polymers.
Below is a table summarizing the potential properties and applications of functional polymers derived from this compound:
| Property | Potential Application |
| Metal Ion Chelation | Environmental Remediation, Metal Scavenging |
| Enhanced Thermal Stability | High-Performance Coatings, Engineering Plastics |
| Tunable Optical Properties | Organic Light-Emitting Diodes (OLEDs), Sensors |
| Catalytic Activity | Polymer-Supported Catalysis |
Modified Surface Properties of Materials
The surface properties of a material, such as its wettability, adhesion, and biocompatibility, are critical to its performance in many applications. Chemical modification of surfaces with thin organic layers is a powerful method to tailor these properties. This compound is a valuable reagent for the surface functionalization of various materials, including silica, metal oxides, and other polymers.
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be used to anchor the molecule to surfaces that have hydroxyl or amine groups. Alternatively, the bromine atom can be utilized for surface-initiated polymerization or for grafting the molecule onto the surface via cross-coupling reactions. By introducing the nicotinic acid moiety to a material's surface, it is possible to alter its surface energy, leading to changes in its hydrophobic or hydrophilic character. Moreover, the pyridine nitrogen can act as a site for further chemical reactions, allowing for the attachment of other functional molecules, such as biomolecules or catalysts.
The following table outlines the potential effects of surface modification using this compound:
| Material Surface | Modification Strategy | Resulting Surface Property |
| Silica, Alumina | Silanization with a nicotinic acid derivative | Altered wettability, sites for metal coordination |
| Gold | Thiol-based self-assembled monolayers | Functionalized surface for sensing applications |
| Polymers | Plasma treatment followed by grafting | Improved adhesion, biocompatibility |
Development of Novel Materials
The unique electronic and structural features of the pyridine ring make this compound an attractive building block for the creation of novel materials with advanced functionalities. guidechem.com Its ability to participate in a variety of chemical transformations allows for the construction of complex molecular architectures with tailored properties for applications in electronics, optics, and nanotechnology. nih.gov
In the field of organic electronics, pyridine-containing compounds are often used as components of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The electron-deficient nature of the pyridine ring can be beneficial for electron transport materials. By incorporating this compound into larger conjugated systems, it is possible to fine-tune the electronic properties of the resulting materials.
Furthermore, the self-assembly of molecules containing the nicotinic acid scaffold can lead to the formation of highly ordered supramolecular structures, such as liquid crystals or molecular frameworks. These materials can exhibit interesting optical or host-guest properties, making them suitable for applications in sensing and separation technologies.
Catalysis Research
In the realm of catalysis, this compound has garnered significant attention as a precursor for the development of novel ligands and catalysts, particularly for cross-coupling reactions. nih.gov The pyridine nitrogen atom in the molecule can coordinate to a variety of transition metals, such as palladium, rhodium, and ruthenium, which are commonly used in catalysis. This coordination is a key feature in the design of effective catalysts.
The bromine atom on the pyridine ring allows for the facile synthesis of more complex ligand structures through reactions like the Suzuki or Stille coupling. By attaching different functional groups at this position, researchers can systematically modify the steric and electronic properties of the resulting ligands. This, in turn, allows for the fine-tuning of the activity and selectivity of the metal catalysts. For example, bidentate ligands, which can form a stable chelate ring with a metal center, can be synthesized from this compound, leading to more robust and efficient catalysts for a variety of organic transformations, including carbon-carbon and carbon-heteroatom bond formation.
The following table lists some of the catalytic applications where ligands derived from this compound could be employed:
| Catalytic Reaction | Metal Center | Role of the Nicotinic Acid Moiety |
| Suzuki-Miyaura Coupling | Palladium | Ligand for catalyst stabilization and activity modulation |
| Heck Reaction | Palladium | Control of regioselectivity and catalyst lifetime |
| C-H Activation | Rhodium, Ruthenium | Directing group for selective functionalization |
| Asymmetric Catalysis | Various Metals | Chiral ligand backbone for enantioselective transformations |
Spectroscopic and Analytical Characterization of Methyl 6 Bromonicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 6-bromonicotinate in solution. Analysis of both ¹H and ¹³C NMR spectra provides unambiguous assignment of all hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound displays distinct signals corresponding to the three protons on the pyridine (B92270) ring and the three protons of the methyl ester group. A reported ¹H NMR spectrum, recorded on a 500 MHz instrument, provided the following chemical shifts (δ) and coupling constants (J) chemicalbook.com.
The aromatic region shows three signals:
A doublet of doublets at approximately 9.00 ppm, corresponding to the proton at the C2 position (H-2).
A doublet of doublets around 8.25 ppm is assigned to the proton at the C4 position (H-4).
A doublet of doublets observed at 7.42 ppm corresponds to the proton at the C5 position (H-5) chemicalbook.com.
In the aliphatic region, a singlet appears at 3.96 ppm, integrating to three protons, which is characteristic of the methyl ester (-OCH₃) group chemicalbook.com.
The splitting patterns (doublet of doublets) arise from the coupling between adjacent protons on the pyridine ring, providing definitive evidence for their relative positions.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| H-2 | 9.00 | dd | J = 2.0, 0.5 |
| H-4 | 8.25 | dd | J = 8.5, 2.5 |
| H-5 | 7.42 | dd | J = 8.5, 0.5 |
| -OCH₃ | 3.96 | s | N/A |
¹³C NMR Spectroscopy
While specific experimental data for the ¹³C NMR spectrum of this compound is not detailed in the reviewed literature, the expected chemical shifts can be predicted based on the electronic environment of each carbon atom. The spectrum is expected to show seven distinct signals: five for the pyridine ring carbons and one each for the carbonyl and methyl carbons of the ester group. Instruments used for related analyses operate at 100 MHz, using solvents like deuterated chloroform (CDCl₃) or deuterated dimethylsulfoxide (D₆-DMSO) rsc.org.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C=O (Ester) | 164-166 |
| C-2 | 152-154 |
| C-4 | 140-142 |
| C-6 | 143-145 |
| C-5 | 128-130 |
| C-3 | 125-127 |
| -OCH₃ | 52-54 |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The compound has a molecular formula of C₇H₆BrNO₂ and a molecular weight of approximately 216.03 g/mol amerigoscientific.comsigmaaldrich.comscbt.com.
In a typical mass spectrum, the molecular ion peak (M⁺) is expected to be prominent. Due to the presence of a bromine atom, the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity (the M⁺ and M+2 peaks) at m/z 215 and 217, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), can confirm the exact mass and elemental formula. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M]⁺ | 215/217 | Molecular ion peak (due to ⁷⁹Br/⁸¹Br isotopes) |
| [M - OCH₃]⁺ | 184/186 | Loss of the methoxy radical |
| [M - COOCH₃]⁺ | 156/158 | Loss of the carbomethoxy radical |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies rsc.org. The spectrum provides clear evidence for the ester group and the aromatic pyridine ring.
Key expected absorption bands include:
A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ , characteristic of the C=O (carbonyl) stretching vibration of the ester functional group.
A band in the 1250-1300 cm⁻¹ range corresponding to the C-O stretching vibration of the ester.
Absorptions around 3000-3100 cm⁻¹ due to the aromatic C-H stretching vibrations.
Peaks in the 1550-1600 cm⁻¹ region, which are typical for C=C and C=N stretching vibrations within the pyridine ring.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |
| C=O (Ester) | Stretch | 1720-1740 | Strong |
| Aromatic C=C, C=N | Stretch | 1550-1600 | Medium |
| C-O (Ester) | Stretch | 1250-1300 | Strong |
UV-Vis Spectroscopy
Chromatographic Techniques (HPLC, GC, TLC)
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.
Gas Chromatography (GC): Purity analysis of commercially available this compound is frequently performed using GC. Supplier specifications often state a purity of greater than 98.0%, confirming that GC is a robust method for assessing the volatility and purity of the compound tcichemicals.com.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of nicotinic acid and its derivatives. Methods developed for the closely related methyl nicotinate (B505614) are applicable. A typical setup would involve a reversed-phase C18 column with a mobile phase consisting of a methanol (B129727) and water mixture. Detection is commonly achieved using a UV detector set to the compound's absorption maximum (e.g., ~263 nm). This technique is suitable for both purity determination and quantitative analysis.
Thin-Layer Chromatography (TLC): TLC is widely used to monitor the progress of chemical reactions involving this compound rsc.org. For a compound of this polarity, a silica gel plate (normal phase) would be used as the stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate allows for effective separation and visualization of the compound spot under UV light rsc.org.
Computational Chemistry and Modeling Studies
Electronic Structure Calculations (DFT, TDDFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energetics. For Methyl 6-bromonicotinate, DFT calculations could provide a detailed understanding of how the bromine atom and the methyl ester group influence the electron distribution within the pyridine (B92270) ring. This, in turn, would shed light on the compound's reactivity in various chemical transformations, such as nucleophilic substitution and cross-coupling reactions. guidechem.com
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is employed to study the excited-state properties of molecules, such as electronic absorption spectra. A TDDFT analysis of this compound would allow for the prediction of its UV-Vis spectrum and provide insights into its photophysical properties. This information is particularly valuable in the development of materials with specific optical characteristics.
Table 1: Hypothetical DFT and TDDFT Parameters for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |
| First Excitation Energy | 4.5 eV | Corresponds to the primary absorption in the UV-Vis spectrum. |
Note: The values in this table are illustrative and would need to be determined through actual DFT and TDDFT calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of conformational changes, molecular interactions, and solvent effects. For this compound, MD simulations could be employed to understand its behavior in different solvent environments, which is crucial for optimizing reaction conditions in its synthetic applications.
Furthermore, if this compound is being investigated as a precursor to a biologically active molecule, MD simulations could be used to study the interaction of its derivatives with a target protein. nih.govnih.gov These simulations can reveal the stability of the ligand-protein complex and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov
In the context of this compound, a QSAR study would involve synthesizing a library of its derivatives and testing their biological activity against a specific target. The structural features of these derivatives, known as molecular descriptors, would then be correlated with their activities to build a predictive model. Such a model could guide the rational design of more potent analogs. nih.gov
In Silico Screening and Drug Design
In silico screening, also known as virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This method can significantly accelerate the early stages of drug development by prioritizing compounds for experimental testing.
Given that this compound is a key intermediate in the synthesis of pharmaceuticals, its derivatives could be included in virtual screening campaigns. chemimpex.comnih.gov By docking these virtual compounds into the active site of a target protein, their binding affinities can be estimated. This allows for the rapid identification of promising candidates for further development.
Table 2: Key Steps in an In Silico Screening Workflow for this compound Derivatives
| Step | Description |
| Target Identification | Selection of a biologically relevant protein target. |
| Library Preparation | Generation of a virtual library of this compound derivatives. |
| Molecular Docking | Prediction of the binding mode and affinity of each derivative to the target. |
| Scoring and Ranking | Ranking of the compounds based on their predicted binding affinity. |
| Hit Selection | Selection of the most promising candidates for experimental validation. |
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can have a significant impact on its physical and chemical properties, as well as its biological activity.
For this compound, a conformational analysis would reveal the preferred three-dimensional structures of the molecule. This is particularly important for understanding how it might fit into the active site of an enzyme or receptor. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the relative energies of different conformers and the energy barriers between them.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of chiral pyridine (B92270) derivatives is a significant challenge in medicinal chemistry, as the pyridine nucleus can often interfere with established catalytic asymmetric reactions. chim.it Future research will likely focus on developing novel asymmetric synthetic methodologies to produce enantiomerically pure compounds derived from Methyl 6-bromonicotinate. The presence of the bromine atom provides a handle for various cross-coupling reactions, which can be adapted for asymmetric synthesis.
Promising areas of exploration include:
Catalytic Asymmetric Addition: Methods involving the catalytic asymmetric addition of Grignard reagents or organoboronic acids to alkenyl pyridines have shown success in creating chiral pyridines with stereogenic centers. chim.itnih.gov Adapting these methods to derivatives of this compound could allow for the introduction of a wide array of functionalized alkyl chains with high enantioselectivity. nih.gov
Asymmetric C-H Functionalization: Directing group-assisted asymmetric C-H functionalization is a powerful tool for creating stereocenters. Research into catalysts that can selectively functionalize the C-H bonds of the pyridine ring or its substituents in an enantioselective manner is a key area for future development. chim.it
Aziridine Ring-Opening Reactions: The use of chiral aziridines derived from pyridine imines presents a viable route to highly functionalized pyridine-containing molecules. nih.gov Exploring the regioselective ring-opening of such aziridines with various nucleophiles could yield a diverse library of chiral compounds starting from a this compound scaffold.
These methodologies, once developed, would provide access to a new chemical space of chiral molecules with potential applications in drug discovery and materials science.
| Asymmetric Synthesis Approach | Description | Potential Application for this compound | Key Research Focus |
| Catalytic Asymmetric Addition | Enantioselective addition of organometallic reagents to unsaturated pyridine derivatives. chim.itnih.gov | Introduction of chiral alkyl or aryl groups at various positions after modification. | Development of novel chiral ligands and catalysts compatible with the pyridine core. |
| Asymmetric C-H Functionalization | Direct, enantioselective formation of C-C or C-X bonds at previously unfunctionalized positions. chim.it | Creation of complex stereocenters directly on the pyridine ring or side chains. | Design of effective directing groups and chiral catalysts for pyridine substrates. |
| Aziridine Ring-Opening | Nucleophilic opening of a chiral aziridine ring attached to the pyridine scaffold. nih.gov | Synthesis of chiral amines, alcohols, and other functionalized derivatives. | Control of regioselectivity and development of efficient N-substituent removal protocols. |
Exploration of Bio-orthogonal Reactions
Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org These reactions are invaluable for studying biomolecules in their natural environment. wikipedia.org While this compound itself is not a bio-orthogonal reagent, its structure is an ideal starting point for the synthesis of probes and reporters that can participate in such reactions.
Future research could focus on modifying this compound to incorporate functionalities capable of undergoing bio-orthogonal ligations, such as:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The bromine atom can be substituted via cross-coupling reactions to introduce a strained alkyne, such as bicyclononyne (BCN). nih.govnih.gov This would create a probe capable of reacting with azide-modified biomolecules.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The pyridine ring could be functionalized with a tetrazine moiety, a highly reactive diene in IEDDA reactions. nih.gov This would allow for rapid labeling of biomolecules tagged with strained alkenes or alkynes.
Staudinger Ligation: The methyl ester can be converted to other functional groups, which could then be used to attach a phosphine-based probe for reaction with azide-tagged targets. researchgate.net
By transforming this compound into these specialized chemical tools, researchers can unlock new possibilities for in-vivo imaging and tracking of biological processes.
Advanced Applications in Chemical Biology
The inherent reactivity of this compound makes it a valuable scaffold for the design of molecules with specific biological functions. chemimpex.comguidechem.com Its role as an intermediate in the creation of fluorescent probes and in studies of enzyme inhibition and receptor binding highlights its potential in chemical biology. chemimpex.com
Unexplored avenues in this area include:
Mechanism-Based Fluorescent Probes: The reactivity of the C-Br bond can be harnessed to design probes that become fluorescent only upon reaction with a specific enzyme or biomolecule. This "turn-on" mechanism provides a high signal-to-noise ratio for imaging specific biological activities in living cells. nih.govrsc.org
Enzyme Inhibitor Scaffolds: The pyridine core is a common motif in many biologically active compounds. By systematically modifying the substituents on the this compound framework, libraries of potential enzyme inhibitors can be generated and screened for activity against various targets, such as kinases or proteases. nih.gov
Targeted Drug Delivery: The functional groups on this compound can be used as handles to attach targeting ligands (e.g., antibodies or small molecules) and drug payloads. This would enable the development of targeted drug delivery systems that can selectively deliver therapeutic agents to diseased cells, minimizing off-target effects.
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction
The synthesis of complex organic molecules, including derivatives of this compound, can be a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process by predicting optimal synthetic routes. mit.edunih.gov
Future applications in this domain include:
Retrosynthesis Prediction: AI-driven retrosynthesis models can analyze the structure of a target molecule and propose a sequence of reactions to synthesize it from simpler, commercially available starting materials. mit.edunih.gov Applying these models to complex derivatives of this compound could uncover novel and more efficient synthetic pathways that may not be obvious to human chemists. researchgate.net
Reaction Yield Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the yield of a specific reaction under various conditions. nih.gov This can help chemists to optimize reaction conditions and prioritize synthetic routes that are most likely to be successful. mdpi.comacs.org
De Novo Molecular Design: AI can be used to design novel molecules with desired properties. By combining predictive models for bioactivity and synthetic accessibility, it may be possible to design new drug candidates based on the this compound scaffold that are both potent and readily synthesizable.
A significant challenge in applying AI to heterocyclic chemistry is the relative scarcity of reaction data compared to more common hydrocarbon scaffolds. chemrxiv.org Future work will involve developing transfer learning techniques to adapt models trained on general chemical data to the specific nuances of pyridine chemistry. nih.govchemrxiv.org
| AI/ML Application | Description | Benefit for this compound Chemistry |
| Retrosynthesis Prediction | AI algorithms suggest synthetic pathways by breaking down a target molecule into simpler precursors. mit.edunih.gov | Discovery of novel, more efficient, or more sustainable routes to complex derivatives. |
| Reaction Yield Prediction | ML models predict the outcome of a reaction based on reactants, reagents, and conditions. nih.gov | Optimization of synthesis, reduction of failed experiments, and conservation of resources. |
| De Novo Molecular Design | AI generates new molecular structures with desired properties (e.g., bioactivity, low toxicity). | Rational design of new drug candidates or materials based on the pyridine scaffold. |
Sustainability and Green Chemistry in Production and Application
The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijarsct.co.in Applying these principles to the synthesis and use of this compound is a critical area for future research.
Key areas for improvement include:
Greener Synthetic Routes: Traditional methods for synthesizing pyridine derivatives can involve harsh conditions and hazardous reagents. ijarsct.co.in Research into alternative, greener routes is ongoing. This includes the use of biocatalysts, which operate under mild conditions, and the development of catalytic systems that use abundant and non-toxic metals like iron. rsc.orgrsc.org The use of ionic liquids as recyclable solvents and catalysts also presents a promising avenue. benthamscience.com
Alternative Energy Sources: Techniques such as microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. This involves minimizing the use of protecting groups and stoichiometric reagents.
Sustainable Feedstocks: While currently derived from petrochemical sources, future research may explore the synthesis of pyridine-based compounds from renewable biomass. rsc.orgnih.govmdpi.com
By embracing green chemistry, the production and application of this compound and its derivatives can be made more environmentally friendly and economically viable.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 6-bromonicotinate, and how are intermediates characterized?
- Methodology :
- Synthesis : Common approaches include bromination of methyl nicotinate using Br₂ in acetic acid or N-bromosuccinimide (NBS) under radical conditions. Monitor reaction progress via TLC.
- Characterization : Use -/-NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 8.8–9.1 ppm for pyridine protons). IR spectroscopy verifies ester carbonyl stretches (~1700–1750 cm) .
- Purity : Validate via HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How can researchers ensure reproducibility in preparing this compound derivatives for coordination chemistry?
- Methodology :
- Ligand Design : Pair this compound with rigid co-ligands (e.g., 1,2-bis(4-pyridyl)ethylene) to stabilize coordination polymers. Optimize metal-to-ligand ratios (e.g., 1:2 Co:ligand) in DMF/water solutions .
- Crystallization : Slow diffusion of diethyl ether into reaction mixtures yields single crystals for X-ray diffraction. Document solvent polarity and temperature effects on crystal quality .
Advanced Research Questions
Q. How should researchers address discrepancies in reported catalytic activity of this compound in cross-coupling reactions?
- Methodology :
- Systematic Review : Conduct a meta-analysis of reaction conditions (e.g., Pd catalysts, bases, solvents). Quantify heterogeneity using I² statistics to assess variability across studies .
- Controlled Replication : Replicate conflicting studies with standardized reagents (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and monitor by GC-MS. Compare yields and side-product profiles .
Q. What computational strategies predict regioselectivity in functionalizing this compound?
- Methodology :
- DFT Calculations : Model transition states for Suzuki-Miyaura couplings at C6 vs. C2 positions. Compare activation energies (ΔG‡) using Gaussian or ORCA software.
- Electrostatic Potential Maps : Visualize electron-deficient regions (MEPs) to rationalize nucleophilic attack preferences .
Q. How can stability studies resolve contradictions in this compound’s degradation under acidic conditions?
- Methodology :
- Accelerated Stability Testing : Expose samples to HCl (0.1–1 M) at 40–60°C. Monitor hydrolysis via -NMR for ester cleavage (~disappearance of δ 3.9 ppm OCH₃ signal).
- Kinetic Analysis : Fit degradation data to first-order models; calculate half-lives (t₁/₂) and Arrhenius parameters to extrapolate shelf-life .
Data Analysis and Reporting
Q. What statistical frameworks are appropriate for analyzing biological activity data of this compound analogs?
- Methodology :
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and validate with replicates (n ≥ 3).
- Outlier Handling : Apply Grubbs’ test for outliers; justify exclusions transparently .
Q. How should researchers document synthetic protocols to meet journal reproducibility standards?
- Methodology :
- Detailed Descriptions : Specify reagent grades (e.g., Sigma-Aldrich, ≥99%), inert atmosphere conditions (Ar/N₂), and purification methods (e.g., column chromatography, Rf values).
- Supporting Information : Include raw spectral data (NMR, IR) and crystallographic CIF files. Follow IUPAC naming conventions and ACS style for references .
Ethical and Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
